![molecular formula C15H11N5O3 B14233983 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid CAS No. 503828-63-5](/img/structure/B14233983.png)
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a benzamido group, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours . This process results in the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where the tetrazole ring or the benzamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
類似化合物との比較
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring attached to a benzoic acid moiety but lacks the benzamido group.
4-(2H-Tetrazol-5-yl)benzoic acid: Similar to the above compound but with a different isomeric form of the tetrazole ring.
3-(2H-Tetrazol-5-yl)benzoic acid: This compound has the tetrazole ring attached directly to the benzoic acid without the benzamido linkage.
Uniqueness
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is unique due to the presence of both the tetrazole ring and the benzamido group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
503828-63-5 |
|---|---|
分子式 |
C15H11N5O3 |
分子量 |
309.28 g/mol |
IUPAC名 |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-3-1-2-11(8-12)15(22)23)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChIキー |
ZGPCURSTLLGHAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



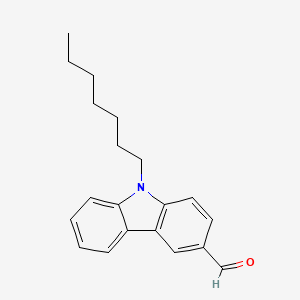
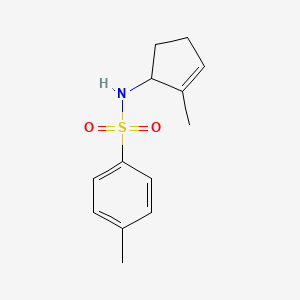
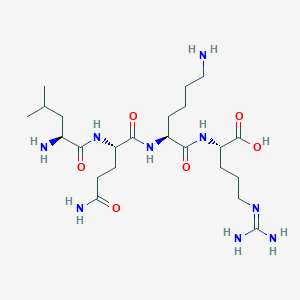
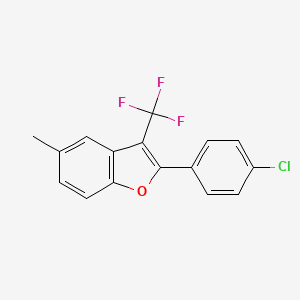
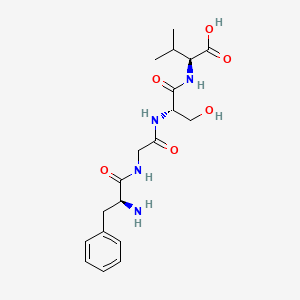
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

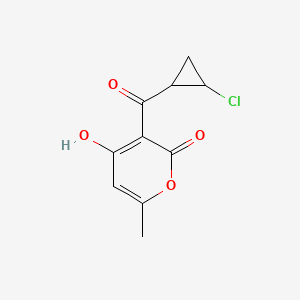
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
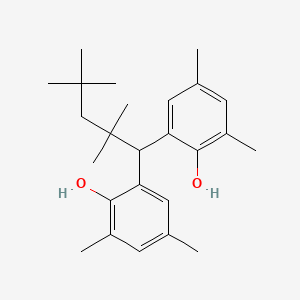
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

